molecular formula C20H28Cl2N2O2 B4083259 1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride

1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride

Cat. No.: B4083259
M. Wt: 399.4 g/mol
InChI Key: GGFRUHGOZILFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and a phenoxypropanol group, which contribute to its diverse chemical reactivity and biological activity.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the phenoxy group.

    Common Reagents and Conditions: Sodium cyanoborohydride in methanol is commonly used for reductive amination. Other reagents include lithium aluminum hydride for reduction and various oxidizing agents for oxidation reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzylpiperazine derivatives are known to have amphetamine-like actions on the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids and thereby activating surrounding serotonin receptors . This mechanism is crucial for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

Comparison with Similar Compounds

1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.2ClH/c23-19(17-24-20-9-5-2-6-10-20)16-22-13-11-21(12-14-22)15-18-7-3-1-4-8-18;;/h1-10,19,23H,11-17H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFRUHGOZILFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.